{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
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Overview
Description
{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, a dimethoxybenzylamino group, and a morpholinylmethanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Dimethoxybenzylamino Group: This step involves the nucleophilic substitution reaction where the amino group of the quinoline core reacts with 2,4-dimethoxybenzyl chloride in the presence of a base like potassium carbonate (K2CO3).
Formation of the Morpholinylmethanone Moiety: The final step involves the reaction of the intermediate product with morpholine and a suitable acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the quinoline core or the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the quinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of quinoline derivatives with oxidized methoxy groups.
Reduction: Formation of reduced quinoline derivatives or alcohols from carbonyl reduction.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, {6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinacrine: A quinoline-based compound with antiprotozoal and anti-inflammatory properties.
Mefloquine: A quinoline derivative used for the treatment and prevention of malaria.
Uniqueness
{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, dimethoxybenzylamino group, and morpholinylmethanone moiety differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
IUPAC Name |
[6-chloro-4-[(2,4-dimethoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-29-17-5-3-15(21(12-17)30-2)13-26-22-18-11-16(24)4-6-20(18)25-14-19(22)23(28)27-7-9-31-10-8-27/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQICWCJKAKOCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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